molecular formula C20H17BrO2Sn B14656516 [(Bromoacetyl)oxy](triphenyl)stannane CAS No. 47318-58-1

[(Bromoacetyl)oxy](triphenyl)stannane

Katalognummer: B14656516
CAS-Nummer: 47318-58-1
Molekulargewicht: 488.0 g/mol
InChI-Schlüssel: HVMSPZGLEXIBHG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Bromoacetyl)oxystannane is an organotin compound with the molecular formula C20H18BrO2Sn It is a derivative of triphenylstannane, where one of the phenyl groups is substituted with a bromoacetyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Bromoacetyl)oxystannane typically involves the reaction of triphenylstannane with bromoacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Ph3SnH+BrCH2COClPh3SnOCOCH2Br+HCl\text{Ph}_3\text{SnH} + \text{BrCH}_2\text{COCl} \rightarrow \text{Ph}_3\text{SnOCOCH}_2\text{Br} + \text{HCl} Ph3​SnH+BrCH2​COCl→Ph3​SnOCOCH2​Br+HCl

Industrial Production Methods

Industrial production methods for (Bromoacetyl)oxystannane are not well-documented, likely due to its specialized applications and relatively low demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling and disposal of byproducts.

Analyse Chemischer Reaktionen

Types of Reactions

(Bromoacetyl)oxystannane undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to form triphenylstannane and other products.

    Oxidation Reactions: Oxidation can lead to the formation of different organotin oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2).

Major Products

    Substitution: Various substituted organotin compounds.

    Reduction: Triphenylstannane and corresponding reduced products.

    Oxidation: Organotin oxides and other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

(Bromoacetyl)oxystannane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Materials Science:

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential use in drug development and as a precursor for bioactive compounds.

Wirkmechanismus

The mechanism of action of (Bromoacetyl)oxystannane involves its interaction with various molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and modification of the target molecules. The triphenylstannane moiety may also interact with biological systems, potentially affecting enzyme activity and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triphenylstannane: The parent compound, lacking the bromoacetyl group.

    Tributyltin Hydride: Another organotin compound with different alkyl groups.

    Triphenyltin Acetate: Similar structure but with an acetate group instead of bromoacetyl.

Uniqueness

(Bromoacetyl)oxystannane is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and potential applications compared to other organotin compounds. Its ability to undergo specific substitution reactions makes it valuable in organic synthesis and materials science.

Eigenschaften

CAS-Nummer

47318-58-1

Molekularformel

C20H17BrO2Sn

Molekulargewicht

488.0 g/mol

IUPAC-Name

triphenylstannyl 2-bromoacetate

InChI

InChI=1S/3C6H5.C2H3BrO2.Sn/c3*1-2-4-6-5-3-1;3-1-2(4)5;/h3*1-5H;1H2,(H,4,5);/q;;;;+1/p-1

InChI-Schlüssel

HVMSPZGLEXIBHG-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.